![molecular formula C16H16ClN3S B1377439 Clorhidrato de 1-{[2-(benciltio)fenil]metil}-1H-1,2,4-triazol CAS No. 1432679-82-7](/img/structure/B1377439.png)
Clorhidrato de 1-{[2-(benciltio)fenil]metil}-1H-1,2,4-triazol
Descripción general
Descripción
1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C16H16ClN3S and its molecular weight is 317.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Este compuesto ha mostrado promesa en la actividad antitumoral. Se ha informado que los derivados de triazol exhiben propiedades antitumorales considerables contra diversas líneas celulares, incluidas HepG2, A549 y Hela . La presencia del anillo de triazol contribuye a la capacidad del compuesto para interferir con la proliferación de células cancerosas.
Citotoxicidad
Además de los efectos antitumorales, la citotoxicidad de los compuestos de triazol es significativa. Han demostrado una mayor citotoxicidad hacia ciertas líneas celulares cancerosas en comparación con los medicamentos de control como la floxuridina . Esto sugiere que podrían usarse para dirigirse y destruir selectivamente las células cancerosas.
Propiedades Antioxidantes
Se sabe que los triazoles poseen propiedades antioxidantes, que son cruciales en la prevención del cáncer. Pueden reducir o eliminar los radicales libres, protegiendo las células del daño oxidativo y potencialmente inhibiendo la iniciación y progresión del cáncer .
Síntesis Química
El grupo benciltio en la estructura del compuesto lo convierte en un intermedio valioso en la síntesis química. Se puede utilizar para crear moléculas más complejas para diversas aplicaciones, incluidas las farmacéuticas y los agroquímicos .
Sondas Biológicas
Debido a su estructura química específica, este compuesto se puede utilizar como una sonda biológica. Puede ayudar a estudiar las interacciones de proteínas y las actividades enzimáticas dentro de los sistemas biológicos, proporcionando información sobre los procesos celulares .
Desarrollo de Fármacos
El marco molecular del compuesto es beneficioso para el desarrollo de fármacos. Su núcleo de triazol es un motivo común en la química medicinal, y las modificaciones de su estructura pueden conducir a nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados .
Ciencia de Materiales
En la ciencia de materiales, estos compuestos se pueden utilizar para desarrollar nuevos materiales con propiedades únicas, como una mayor estabilidad térmica o conductividad eléctrica. El anillo de triazol puede contribuir a la formación de polímeros o compuestos con características específicas deseadas .
Química Agrícola
Por último, los derivados de triazol tienen aplicaciones en la química agrícola. Se pueden formular en pesticidas o fungicidas para proteger los cultivos de diversas enfermedades, gracias a su capacidad para interrumpir las vías biológicas en las plagas .
Propiedades
IUPAC Name |
1-[(2-benzylsulfanylphenyl)methyl]-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S.ClH/c1-2-6-14(7-3-1)11-20-16-9-5-4-8-15(16)10-19-13-17-12-18-19;/h1-9,12-13H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPMAWUEYNOGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2CN3C=NC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-82-7 | |
| Record name | 1H-1,2,4-Triazole, 1-[[2-[(phenylmethyl)thio]phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


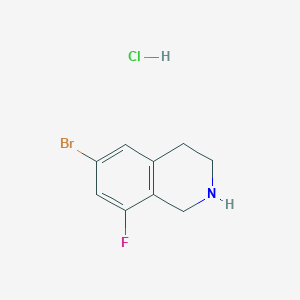
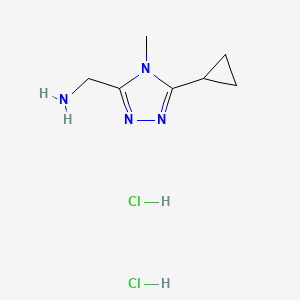
![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
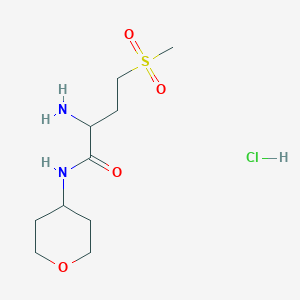
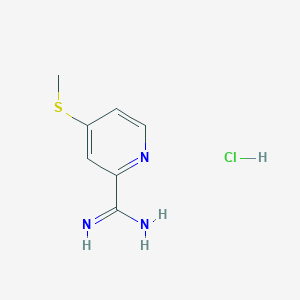
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
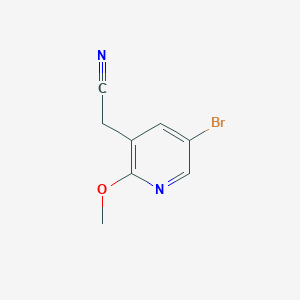
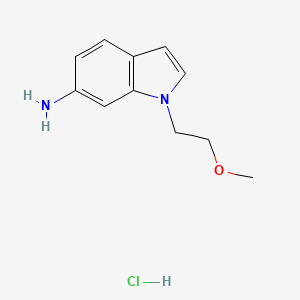
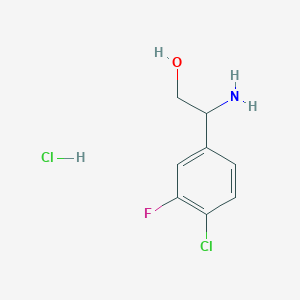
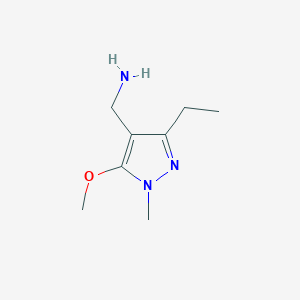
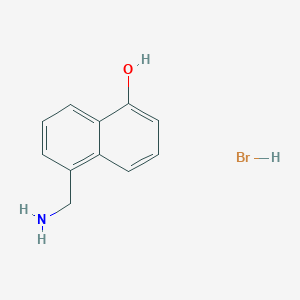
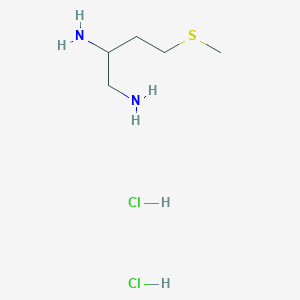

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)
